molecular formula C21H16BrClFN5O2 B2846833 N-(4-bromo-2-fluorophenyl)-1-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1351816-93-7

N-(4-bromo-2-fluorophenyl)-1-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2846833
CAS RN: 1351816-93-7
M. Wt: 504.74
InChI Key: DBTJGSWIQJBXNJ-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-1-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C21H16BrClFN5O2 and its molecular weight is 504.74. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of triazole derivatives demonstrate their potential in the development of novel anti-microbial agents with significant antibiofilm properties, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains (Limban, Marutescu, & Chifiriuc, 2011).
  • Research on ethyl 2-triazolyl-2-oxoacetate derivatives highlighted their self-assembly into dimers via O⋯π-hole tetrel bonding interactions, offering insights into the nucleophilic/electrophilic nature of groups affected by ring substituents (Ahmed et al., 2020).

Antimicrobial and Antipathogenic Activities

  • A study on new thiourea derivatives revealed their promising antipathogenic activity, suggesting the potential for further development into antimicrobial agents targeting biofilm-forming bacteria (Limban, Marutescu, & Chifiriuc, 2011).
  • The synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide showcased the feasibility of nucleophilic displacement of bromide with [18F]fluoride, providing a potential radiotracer for studying CB1 cannabinoid receptors (Katoch-Rouse & Horti, 2003).

Antitumor Potential

  • Compounds with triazole moiety have been investigated for their antitumor potential, illustrating the importance of the triazole ring system in the development of novel antitumor agents (Stevens et al., 1984).

properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-1-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrClFN5O2/c1-11-19(20(30)25-17-8-5-14(22)9-16(17)24)27-28-29(11)10-18-12(2)31-21(26-18)13-3-6-15(23)7-4-13/h3-9H,10H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBTJGSWIQJBXNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1CC2=C(OC(=N2)C3=CC=C(C=C3)Cl)C)C(=O)NC4=C(C=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-2-fluorophenyl)-1-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide

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